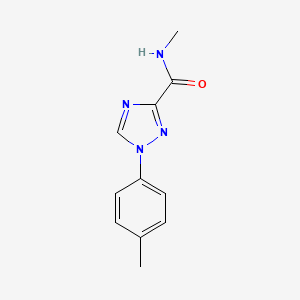![molecular formula C13H16O3 B13367981 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B13367981.png)
3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione is a spiro compound characterized by a unique spirocyclic structure. Spiro compounds are known for their intriguing conformational and configurational properties, which make them valuable in various fields of research and application .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione can be achieved through several synthetic routes. One common method involves the oxidative spiroannulation of phenolic derivatives. For instance, the compound can be synthesized from vanillin through a series of steps, including oxidation with lead (IV) acetate . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and diastereoselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale reactions with optimized conditions to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like lead (IV) acetate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield spiroethers or spirolactones, while reduction reactions can produce corresponding alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione has diverse applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of complex spiro compounds. In biology and medicine, spiro compounds are investigated for their potential therapeutic properties, including anti-inflammatory and kinase inhibitory activities . Additionally, the unique structural features of spiro compounds make them useful in material science and industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione involves its interaction with specific molecular targets and pathways. For instance, spiro compounds have been shown to inhibit kinase activity by binding to ATP sites and modulating enzyme function . The precise molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Hydroxy-5,5-dimethylspiro[5.5]undeca-2,7-diene-1,9-dione include other spirocyclic structures such as spiro[5.5]undecane derivatives with different substituents and functional groups . Examples include 1,3-dioxane-1,3-dithiane spiranes and bis(1,3-oxathiane) spiranes .
Uniqueness: The uniqueness of 3-Hydroxy-5,5-dimethylspiro[55]undeca-2,7-diene-1,9-dione lies in its specific structural configuration and the presence of hydroxyl and diene functionalities
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
1-hydroxy-5,5-dimethylspiro[5.5]undeca-1,10-diene-3,9-dione |
InChI |
InChI=1S/C13H16O3/c1-12(2)8-10(15)7-11(16)13(12)5-3-9(14)4-6-13/h3,5,7,16H,4,6,8H2,1-2H3 |
Clave InChI |
UGRMNNTYTYFTKU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C=C(C12CCC(=O)C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367916.png)
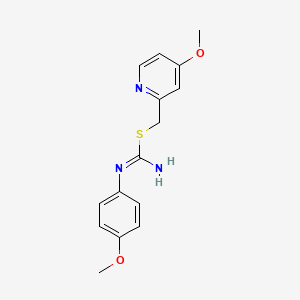
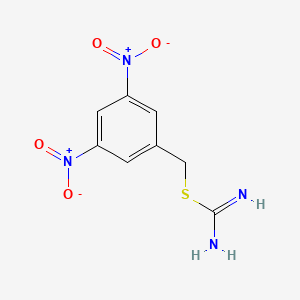
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)

![N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13367942.png)
![6-[(2,6-Dimethylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367948.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367949.png)
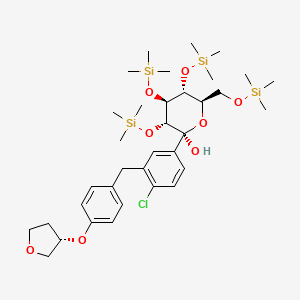
![butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B13367952.png)
![1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13367954.png)
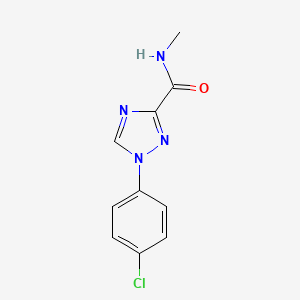
![Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13367980.png)
